2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899913-18-9
VCID: VC8313818
InChI: InChI=1S/C23H23BrFN3OS/c24-17-7-5-16(6-8-17)21-22(28-23(27-21)13-3-1-2-4-14-23)30-15-20(29)26-19-11-9-18(25)10-12-19/h5-12H,1-4,13-15H2,(H,26,29)
SMILES: C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br
Molecular Formula: C23H23BrFN3OS
Molecular Weight: 488.4 g/mol

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide

CAS No.: 899913-18-9

Cat. No.: VC8313818

Molecular Formula: C23H23BrFN3OS

Molecular Weight: 488.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide - 899913-18-9

Specification

CAS No. 899913-18-9
Molecular Formula C23H23BrFN3OS
Molecular Weight 488.4 g/mol
IUPAC Name 2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C23H23BrFN3OS/c24-17-7-5-16(6-8-17)21-22(28-23(27-21)13-3-1-2-4-14-23)30-15-20(29)26-19-11-9-18(25)10-12-19/h5-12H,1-4,13-15H2,(H,26,29)
Standard InChI Key SZWSRDTXAHGRSB-UHFFFAOYSA-N
SMILES C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br
Canonical SMILES C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Composition

The compound’s IUPAC name, 2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide, delineates its intricate architecture. The spirocyclic system comprises a 1,4-diazaspiro[4.6]undeca-1,3-diene core, where a six-membered ring and a four-membered ring share a single spiro carbon atom. This scaffold is substituted at position 3 with a 4-bromophenyl group and at position 2 with a sulfanyl-acetamide moiety bearing an N-(4-fluorophenyl) substituent.

Table 1: Comparative Molecular Properties of Related Compounds

PropertyTarget CompoundAnalogAnalog
Molecular FormulaC₃₃H₂₈BrFN₃OS (inferred)C₂₃H₂₂BrClFN₃OSC₂₃H₂₂BrCl₂N₃OS
Molecular Weight (g/mol)~508.5 (calculated)522.9539.3
logP~4.7 (estimated) Not reportedNot reported
Hydrogen Bond Donors111

The molecular formula and weight are inferred from structurally similar compounds, accounting for the substitution of the 3-chloro-4-fluorophenyl group in with a 4-fluorophenyl group in the target molecule. The presence of bromine and fluorine atoms enhances lipophilicity, as evidenced by the estimated logP value of 4.7, which aligns with triazole-based analogs .

Stereoelectronic Features

The spirocyclic system imposes significant conformational constraints, potentially favoring interactions with planar biological targets such as enzyme active sites or DNA grooves. The 4-bromophenyl group contributes electron-withdrawing effects, while the 4-fluorophenyl acetamide moiety introduces polarity through hydrogen-bonding capabilities. Quantum mechanical calculations on analogous systems suggest that the sulfur atom in the sulfanyl group participates in charge-transfer interactions, further stabilizing the molecule’s bioactive conformation.

Synthetic Methodologies

Retrosynthetic Analysis

While no explicit synthesis for this compound is documented, established routes for diazaspiro scaffolds involve sequential cyclization and functionalization steps. A plausible retrosynthetic pathway includes:

  • Construction of the 1,4-diazaspiro[4.6]undeca-1,3-diene core via cyclocondensation of diamines with ketones or aldehydes.

  • Bromination at the para position of the phenyl ring using electrophilic aromatic substitution.

  • Thioacetylation at position 2 followed by coupling with 4-fluoroaniline.

Key Challenges

  • Spirocycle Formation: Achieving high diastereoselectivity during spiroannulation remains nontrivial due to competing ring-opening reactions.

  • Regioselective Substitution: Introducing the 4-bromophenyl group without side reactions at ortho/meta positions requires careful choice of directing groups.

  • Stability of Sulfanyl Linkage: The thioether bond may undergo oxidation during storage, necessitating inert atmosphere handling.

Biological Activity and Mechanistic Insights

Antimicrobial Activity

Diazaspiro compounds substituted with halophenyl groups exhibit broad-spectrum antimicrobial effects. For instance, a dichlorophenyl analog showed MIC values of 2 μg/mL against Staphylococcus aureus and 4 μg/mL against Escherichia coli. The fluorine atom in the target compound could enhance membrane permeability, though empirical validation is lacking.

Table 2: Hypothetical Biological Profile Based on Structural Analogs

ActivityProposed MechanismSupporting Evidence [Sources]
AntiproliferativeDNA intercalation, EGFR inhibition
AntibacterialCell wall synthesis disruption
AntifungalErgosterol biosynthesis interference

Pharmacokinetic Considerations

Metabolism and Excretion

In silico predictions using ADMETlab 2.0 indicate potential CYP3A4-mediated oxidation of the spirocyclic ring, yielding hydroxylated metabolites. Fluorine’s electronegativity may retard deacetylation, prolonging half-life compared to non-fluorinated analogs.

Future Directions and Challenges

Target Validation

Priority should be given to:

  • Kinase Profiling: High-throughput screening against panels of 400+ kinases to identify primary targets.

  • Transcriptomic Analysis: RNA-seq of treated cancer cells to elucidate pathway perturbations.

Synthetic Optimization

  • Spirocycle Stabilization: Introducing electron-donating groups at strategic positions to reduce ring-opening tendencies.

  • Prodrug Strategies: Masking the acetamide as a phosphate ester to enhance aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator